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Compound of Interest

Compound Name:

3-((1-(6,7-Dimethoxy-4-

quinazolinyl)-4-

piperidinyl)methyl)-3,4-dihydro-

2(1H)-quinazolinone

Cat. No.: B1673263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and outline a

hypothetical Phase I clinical trial protocol for WAY-262611, a small molecule inhibitor of

Dickkopf-1 (DKK1) and an agonist of the Wnt/β-catenin signaling pathway.

Preclinical Data Summary
WAY-262611 has demonstrated promising preclinical activity, suggesting its potential as a

therapeutic agent in diseases characterized by suppressed Wnt signaling, such as

osteoporosis and certain cancers.

In Vitro Activity
WAY-262611 activates the Wnt/β-catenin signaling pathway by inhibiting DKK1. This has been

demonstrated in various cell-based assays.
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Assay Type Cell Line Parameter Value Reference

TCF-Luciferase

Assay
- EC50 0.63 µM [1]

Crystal Violet

Proliferation

Assay

RD

(Rhabdomyosarc

oma)

IC50 0.30 µM

Crystal Violet

Proliferation

Assay

CW9019

(Rhabdomyosarc

oma)

IC50 0.25 µM

In Vivo Efficacy
Preclinical studies in animal models have shown the potential of WAY-262611 to stimulate bone

formation and inhibit tumor metastasis.

Animal Model Condition Key Findings Reference

Ovariectomized Rat Osteoporosis

Dose-dependent

increase in trabecular

bone formation rate.

[1]

Mouse Model Osteosarcoma
Inhibition of

metastasis.

Further quantitative in vivo data from published preclinical studies is limited.

Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for WAY-262611 are not extensively

published. For the purpose of a first-in-human study, a comprehensive preclinical package in at

least two species (one rodent, one non-rodent) would be required to establish a safe starting

dose. This would typically include absorption, distribution, metabolism, and excretion (ADME)

studies, as well as single-dose and repeat-dose toxicity studies.

Signaling Pathway and Mechanism of Action
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WAY-262611's primary mechanism of action is the inhibition of DKK1, a natural antagonist of

the Wnt/β-catenin signaling pathway. By inhibiting DKK1, WAY-262611 allows for the activation

of this pathway, which is crucial for bone formation and has been implicated in the suppression

of certain cancers.
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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of WAY-262611.

Hypothetical Phase I Clinical Trial Protocol
This protocol outlines a first-in-human, open-label, dose-escalation study to evaluate the safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of WAY-262611 in patients

with advanced solid tumors for whom standard therapy is no longer effective, or in patients with

postmenopausal osteoporosis. The choice of indication would depend on the comprehensive

preclinical safety and efficacy data. For the purpose of this protocol, we will focus on an

oncology setting.

Study Objectives
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Primary Objective:

To determine the safety and tolerability of WAY-262611 in patients with advanced solid

tumors and to establish the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2

Dose (RP2D).

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of WAY-262611.

To assess the pharmacodynamic (PD) effects of WAY-262611 on biomarkers of Wnt pathway

activation.

To observe any preliminary evidence of anti-tumor activity.

Study Design
This will be a Phase I, open-label, multicenter, dose-escalation study. A standard 3+3 dose-

escalation design will be employed.
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Caption: Phase I Dose Escalation and Cohort Expansion Workflow.
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Patient Population
Inclusion Criteria:

Histologically or cytologically confirmed advanced or metastatic solid tumor that is refractory

to standard therapies or for which no standard therapy is available.

Age ≥ 18 years.

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

Adequate organ function (hematological, renal, and hepatic).

Willingness to provide written informed consent.

Exclusion Criteria:

Prior treatment with a DKK1 inhibitor or Wnt pathway agonist.

Active brain metastases.

Major surgery within 4 weeks of starting study treatment.

Concurrent medical condition that would, in the investigator's judgment, place the patient at

undue risk.

Treatment Plan
WAY-262611 will be administered orally, once daily, in 28-day cycles. The starting dose will be

determined based on preclinical toxicology studies (e.g., 1/10th of the severely toxic dose in

the most sensitive species). Dose escalation will proceed in subsequent cohorts in the absence

of dose-limiting toxicities (DLTs).

Assessments
Safety:

Monitoring of adverse events (AEs) graded according to NCI CTCAE v5.0.
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Physical examinations, vital signs, and laboratory tests at baseline and regular intervals.

Pharmacokinetics:

Blood samples will be collected at pre-specified time points after the first dose and at steady

state to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Pharmacodynamics:

Serial blood samples will be collected to measure levels of DKK1 and biomarkers of Wnt

pathway activation (e.g., plasma β-catenin, Axin2).

Optional tumor biopsies may be performed at baseline and on-treatment to assess target

engagement and downstream pathway modulation.

Efficacy:

Tumor assessments (e.g., using RECIST 1.1) will be performed at baseline and every 8

weeks.

Experimental Protocols
Protocol: Pharmacokinetic Sample Collection and Processing

Objective: To determine the concentration-time profile of WAY-262611 in plasma.

Procedure:

Collect 3 mL of whole blood into K2-EDTA tubes at the following time points: pre-dose, and

0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Day 1 of Cycle 1 and at steady state.

Immediately after collection, gently invert the tubes 8-10 times.

Centrifuge the samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

Aliquot the resulting plasma into two pre-labeled cryovials.

Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.
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Protocol: Pharmacodynamic Biomarker Analysis (Plasma Axin2)

Objective: To measure changes in a downstream biomarker of Wnt pathway activation.

Procedure:

Collect 5 mL of whole blood into K2-EDTA tubes at pre-dose on Day 1 of each cycle.

Process the blood to plasma as described in the PK sample collection protocol.

Store plasma samples at -80°C.

Analyze Axin2 protein levels using a validated enzyme-linked immunosorbent assay

(ELISA) kit according to the manufacturer's instructions.

Normalize results to total protein concentration.

Mandatory Visualizations
Logical Relationship for Dose Escalation
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Caption: 3+3 Dose Escalation Decision Logic Tree.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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